

# Technical Support Center: Migalastat Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Migalastat |           |
| Cat. No.:            | B1676587   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for drug-drug interactions with **migalastat**.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of metabolism and elimination for **migalastat**, and how does this influence its drug-drug interaction potential?

A1: **Migalastat** is primarily eliminated unchanged through the urine, with approximately 77% of the administered dose excreted renally.[1][2] A minor fraction undergoes metabolism, mainly forming three dehydrogenated O-glucuronides.[1] In vitro studies have shown that **migalastat** is not a substrate for major drug transporters.[2] Crucially, **migalastat** does not inhibit or induce cytochrome P450 (CYP450) enzymes.[1] This profile suggests a low likelihood of pharmacokinetic drug-drug interactions mediated by these common pathways.

Q2: Are there any known clinically significant drug-drug interactions with **migalastat**?

A2: Currently, there are no severe or serious clinically significant drug-drug interactions reported with **migalastat**.[3] The most notable interaction is with enzyme replacement therapies (ERTs) such as agalsidase alfa and agalsidase beta.[1][4] While **migalastat** can increase the tissue concentrations of these enzymes, co-administration is not recommended as part of standard therapy.[1] One moderate interaction is listed with agalsidase beta.[5][6]



Q3: How do food and beverages affect the pharmacokinetics of migalastat?

A3: Food intake significantly reduces the absorption of **migalastat**. Co-administration with a high-fat meal can decrease the maximum concentration (Cmax) and the total exposure (AUC) by up to 40%.[7] To avoid this interaction, it is recommended that patients take **migalastat** on an empty stomach, with no food or caffeine consumed at least 2 hours before and 2 hours after administration.[8]

Q4: Does caffeine interact with **migalastat**?

A4: Yes, co-administration of **migalastat** with caffeine can decrease its AUC and Cmax.[8] Therefore, it is advised to avoid caffeine consumption within the 4-hour fasting window around **migalastat** administration.[8]

Q5: Are any precautions necessary when co-administering **migalastat** with drugs that affect renal function?

A5: As **migalastat** is substantially excreted by the kidneys, drugs that impair renal function could theoretically increase **migalastat** exposure.[8] While specific interaction studies with renally-impairing drugs are not extensively documented, caution is advised. **Migalastat** is not recommended for patients with severe renal impairment (eGFR less than 30 mL/min/1.73 m2).

# **Troubleshooting Guide**

Issue: Unexpected variability in experimental results involving migalastat.

Potential Cause: Uncontrolled food or caffeine intake in study subjects.

**Troubleshooting Steps:** 

- Review Dosing Protocols: Ensure strict adherence to the recommended 4-hour fasting period (2 hours before and 2 hours after dosing) for all subjects.[8]
- Standardize Meal Plans: If fasting is not feasible for specific experimental designs, standardize the meal type and timing for all subjects to minimize variability in absorption.[7]



 Monitor Caffeine Intake: Explicitly instruct subjects to avoid caffeine-containing beverages and foods during the fasting window.

Issue: Concern about potential interactions with a novel co-administered therapeutic.

Potential Cause: Overlapping metabolic or transport pathways not previously characterized.

**Troubleshooting Steps:** 

- In Vitro Assessment: Conduct in vitro studies to determine if the novel compound inhibits or induces CYP450 enzymes or key drug transporters (e.g., P-gp, BCRP, OATs, OCTs).
- **Migalastat** as a Substrate: Test whether the new drug affects the transport of **migalastat** in relevant in vitro systems.
- Clinical Monitoring: If co-administration is necessary, implement a robust monitoring plan to track **migalastat** plasma concentrations and any potential adverse events.

#### **Data Presentation**

Table 1: Effect of Food and Caffeine on Migalastat Pharmacokinetics

| Co-administered<br>Substance | Effect on Migalastat Cmax | Effect on Migalastat AUC |
|------------------------------|---------------------------|--------------------------|
| High-fat meal                | Decreased by ~40%[7]      | Decreased by ~37%[7]     |
| Light meal                   | Decreased by up to 40%    | Decreased by up to 40%   |
| Caffeine                     | Decreased[8]              | Decreased[8]             |

# **Experimental Protocols**

In Vitro Assessment of CYP450 Inhibition and Induction

- Objective: To determine the potential of migalastat to inhibit or induce major CYP450 enzymes.
- Methodology:



- Human liver microsomes are incubated with a panel of CYP450-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, and midazolam for CYP3A4).
- Various concentrations of migalastat are co-incubated to assess its inhibitory potential.
- For induction studies, primary human hepatocytes are treated with migalastat for 48-72 hours.
- Following treatment, the activity and expression levels of CYP450 enzymes are measured using probe substrates and qPCR, respectively.
- Results are compared to known inhibitors and inducers as positive controls.

In Vivo Drug-Drug Interaction Study with Agalsidase

- Objective: To evaluate the pharmacokinetic interaction between migalastat and agalsidase.
- Methodology:
  - A Phase 2, open-label, two-stage study is conducted in patients with Fabry disease.
  - In Stage 1, patients receive a single dose of migalastat (e.g., 150 mg) co-administered with different doses of agalsidase alfa or beta.[4]
  - In Stage 2, a higher dose of migalastat (e.g., 450 mg) may be evaluated.
  - Serial blood samples are collected at predefined time points to determine the plasma concentrations of both migalastat and agalsidase.
  - Pharmacokinetic parameters (Cmax, AUC, t1/2) are calculated and compared between treatment arms (agalsidase alone vs. co-administered with migalastat).

## **Visualizations**





Click to download full resolution via product page

Caption: Metabolic and elimination pathway of migalastat.





Click to download full resolution via product page

Caption: Decision tree for assessing potential drug-drug interactions.





Click to download full resolution via product page

Caption: Workflow for investigating a potential drug-drug interaction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Migalastat Wikipedia [en.wikipedia.org]
- 2. Migalastat Tissue Distribution: Extrapolation From Mice to Humans Using
   Pharmacokinetic Modeling and Comparison With Agalsidase Beta Tissue Distribution in Mice
   - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migalastat: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Drug-Drug Interaction Study Between AT1001 (Migalastat Hydrochloride) and Agalsidase in Participants With Fabry Disease | MedPath [trial.medpath.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Relative bioavailability and the effect of meal type and timing on the pharmacokinetics of migalastat in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Technical Support Center: Migalastat Drug-Drug Interaction Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676587#potential-for-drug-drug-interactions-with-migalastat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com